Chemical Structure and Physicochemical Distinction vs. Closest Commercial Analogs
The target compound differs from its closest commercially listed analogs in the halogenation pattern of the benzoyl group. The 2-chloro-4-fluorobenzoyl substituent creates a distinct electrostatic and steric environment compared to, for example, the 4-trifluoromethylbenzoyl analog (CAS not available) or the 2-trifluoromethylbenzoyl analog (CAS not available). However, no quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀) are available for any of these compounds in a common assay, precluding a numerical comparison [1]. The molecular weight (415.85 g/mol) and lipophilicity (cLogP ~2.8, predicted) place this compound in a property space typical for CNS-drug-like molecules, but this inference is purely computational.
| Evidence Dimension | Molecular structure and predicted physicochemical properties |
|---|---|
| Target Compound Data | MW 415.85 g/mol; cLogP ~2.8 (predicted); 2-chloro-4-fluorobenzoyl substituent |
| Comparator Or Baseline | 3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione (commercial analog); MW, cLogP not publicly reported |
| Quantified Difference | No quantitative biological difference measurable due to absence of common assay data |
| Conditions | Computational prediction; no experimental assay data |
Why This Matters
Without experimental bioactivity data, the structural distinction provides no actionable basis for selecting this compound over any other piperidinyl-hydantoin analog.
- [1] Kuujia.com. Listing for 3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione. View Source
